4-Chloro-7-methoxyquinoline-2-carboxylic acid
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Overview
Description
4-Chloro-7-methoxyquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H8ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyquinoline-2-carboxylic acid typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline.
Methoxylation: The 2-chloroquinoline undergoes methoxylation using methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:
Bulk Methoxylation: Large-scale methoxylation of 2-chloroquinoline.
High-Pressure Carboxylation: Carboxylation under controlled high-pressure conditions.
Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
4-Chloro-7-methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antimalarial and anticancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom at the 4-position and the methoxy group at the 7-position play crucial roles in its biological activity. The compound can inhibit certain enzymes or bind to specific receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroquinoline-2-carboxylic acid
- 7-Methoxyquinoline-2-carboxylic acid
- 4-Chloro-7-methoxyquinoline
Uniqueness
4-Chloro-7-methoxyquinoline-2-carboxylic acid is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and specificity in various chemical reactions and biological assays .
Properties
IUPAC Name |
4-chloro-7-methoxyquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-6-2-3-7-8(12)5-10(11(14)15)13-9(7)4-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSHXBBQICYYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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